1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1018164-74-3

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3210810
CAS Number: 1018164-74-3
Molecular Formula: C17H16FN3O2
Molecular Weight: 313.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolopyridines are a class of bicyclic heterocyclic compounds containing a fused pyrazole and pyridine ring. They are important building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. [, , , ] Based on the structure, 1-(4-fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a substituted pyrazolopyridine with potential applications in various scientific research fields.

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its chemical name and knowledge of related pyrazolopyridines. [, ] It features a bicyclic pyrazolo[3,4-b]pyridine core with the following substituents:

Chemical Reactions Analysis

The carboxylic acid group in 1-(4-fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid opens up various possibilities for chemical modifications. [, ] Some potential reactions include:

Applications
  • Medicinal chemistry: Exploring its potential as a lead compound for drug development, particularly in areas like antibacterial agents, [, , ] anti-cancer agents, [] and anxiolytics. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is characterized by its complex structure featuring a chain of rings linked by N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds. The chains create cavities that seem to hold disordered solvent.

Relevance: This compound belongs to the pyrazolo[3,4-b]pyridine chemical class, sharing this core structure with 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. It highlights the structural diversity possible within this class with various substituents, like the 2-fluorophenyl, 1H-indol-1-yl, and phenyl groups, compared to the isopropyl and 4-fluorophenyl groups in the target compound.

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

Compound Description: This group of compounds was synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, reacting with diverse aromatic aldehydes and pyruvic acid. These compounds have shown potential as antibacterial agents.

Relevance: These compounds share a significant structural similarity with 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, differing mainly in the 6-aryl substituent. This indicates that modifications at the 6-position of the pyrazolo[3,4-b]pyridine core, such as replacing the isopropyl group in the target compound with various aryl groups, can lead to compounds with potentially distinct biological activities.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: This compound is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It has been shown to relax ovine pulmonary arteries through mechanisms involving sGC activation and stimulation of the sodium pump.

Relevance: This compound features the pyrazolo[3,4-b]pyridine moiety within its structure, like 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Although structurally more complex due to the addition of a pyrimidine ring and other substituents, it exemplifies the diverse biological activities achievable by building upon the pyrazolo[3,4-b]pyridine core.

4‐(4‐Fluor­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

Compound Description: This compound was synthesized using 5-amino-3-methyl-1-phenyl­pyrazole and ethyl 2-cyano-3-(4-fluoro­phen­yl)-1-acyl­ate under microwave irradiation in glycol. Its structure is characterized by a distorted envelope conformation of the tetra­hydro­pyridine ring and a dihedral angle of 39.2° between the pyrazole and the phenyl ring.

Relevance: This compound shares the pyrazolo[3,4‐b]pyridine core structure and the 4-fluorophenyl substituent with 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. It demonstrates the feasibility of substituting the 6-position of the core structure, in this case with an oxo group and a fused tetrahydropyridine ring.

1-(o-Chlorophenyl)-3-(4-methyl-4H-1,2,4-triazol-5-yl)1H-pyrazolo[3,4-b]quinoxaline

Compound Description: This compound was synthesized via a multi-step process involving reactions with o-chlorobenzenediazonium chloride, phosphoryl chloride/pyridine, and nitrous acid.

Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, this compound showcases the pyrazolo moiety as a recurring building block in heterocyclic chemistry, highlighting the potential for creating diverse structures with varying biological activities by combining pyrazole with other ring systems, similar to the pyrazolo[3,4-b]pyridine structure of 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is an intermediate in the synthesis of apixaban, an anticoagulant drug. Its structure is characterized by X-ray powder diffraction data, revealing its crystal structure.

Relevance: Though featuring a pyrazolo[3,4-c]pyridine core instead of the pyrazolo[3,4-b]pyridine core of 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, this compound demonstrates the diverse applications of pyrazolo-fused pyridine derivatives in medicinal chemistry, including their use as intermediates for synthesizing clinically relevant drugs.

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines and 1-substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones

Compound Description: These two groups of compounds represent novel heterocyclic systems. 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines were synthesized through a cyclocondensation reaction between N-Boc-4-aminopyrazole-5-carbaldehydes and creatinine. 1-substituted imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones were synthesized using a modified Curtius rearrangement with diphenylphosphorylazide, starting from 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids.

Relevance: Although not directly sharing the same core structure, these compounds highlight the diverse ways pyrazole can be incorporated into complex, fused heterocyclic systems with potential biological activities. The variety of substituents used further emphasizes the potential for structural modification and functionalization, as seen in 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

Compound Description: Compound 1 was hydrolyzed to generate the corresponding carboxylic acid, which was then transformed into its methyl ester and subsequently reacted with hydrazine hydrate to yield the corresponding 5-carbohydrazide. This 5-carbohydrazide served as a key intermediate for the synthesis of various novel pyrazolo[3,4-b]pyridine derivatives and related heterocycles, including pyrazoles (6-8), oxadiazoles (9-12), thiadiazoles (16), triazoles (13, 15, 17a-c), triazolothiadiazoles (18a-c), and triazolothiadiazines (19a,b). These compounds were evaluated for their antimicrobial activity, with some showing promising results.

Relevance: This series of compounds highlights the structural diversity possible within the pyrazolo[3,4-b]pyridine class by modifying the 5-position. This is relevant to 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, as it demonstrates the possibility of modifying the target compound at the 4-position, which also corresponds to the pyridine ring of the core structure, to achieve diverse functionalities and potential biological activities.

Compound Description: Compound 5 was synthesized in a four-step reaction from 6-amino-3-methyl-1phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile (1), which also served as a key intermediate for the synthesis of several new pyrazolo[3,4-b]pyrazine derivatives. These derivatives were tested for their antibacterial and antifungal activity, with some showing promising results.

Relevance: This series showcases the synthesis of diverse pyrazolo[3,4-b]pyrazine derivatives, highlighting the potential of modifying the pyrazine ring in the pyrazolo[3,4-b]pyridine core. While 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid contains a pyridine ring, the use of a pyrazine ring in this related series demonstrates the possibility of exploring other heterocyclic rings fused with the pyrazole moiety.

Compound Description: This series of compounds was synthesized from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (3), which was prepared through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1) and subsequent reaction with acetic anhydride. Compound 3 was then reacted with various reagents like hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. These compounds were tested for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with some exhibiting significant activity, particularly compound 10e.

Relevance: Although possessing a pyrazolo[3,4-d]pyrimidine core instead of the pyrazolo[3,4-b]pyridine core of 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, this series demonstrates the broader utility of pyrazole-fused heterocyclic systems in medicinal chemistry, particularly in the development of potential anticancer agents. This highlights the potential for exploring variations of the core structure of the target compound for novel biological activities.

4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine (1a) and 6,7-Dihydro-6-oxo-pyrazolo[3,4-b]pyridines (2a)

Compound Description: Compound 1a was synthesized through decarboxylation and debenzylation of appropriate precursors. Compound 2a, previously misidentified as 1a, was produced from 3-amino-pyrazol and methyl propiolate. The structural assignment was based on ¹³C NMR chemical shifts of the carbonyl group (δ¹³(CO)).

Relevance: This pair of compounds, being pyrazolo[3,4-b]pyridine derivatives, are closely related to 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Their structural difference lies mainly in the substitution pattern and the presence of the carbonyl group at either the 4- or 6- position, demonstrating the impact of such changes on chemical properties and potential biological activities.

5-(2-Hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (3) and 2-Methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one (7)

Compound Description: Compounds 3 and 7 were synthesized by reacting 6-methyl-4-oxo-4H--benzopyran-3-carboxaldehyde with 5-amino-3-methyl-1-phenylpyrazole in alcoholic media using 4-toluenesulfonic acid as a catalyst. The formation mechanisms of both products were investigated through kinetic studies of individual reaction steps.

Relevance: While structurally distinct from 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid due to the presence of the benzoyl group and chroman-4-one moiety respectively, compounds 3 and 7 emphasize the reactivity of pyrazole derivatives in condensation reactions with carbonyl compounds, leading to the formation of more complex heterocyclic systems. This suggests the potential for exploring similar reactions for modifying the target compound.

Compound Description: Compound 3, derived from a series of reactions starting from 5-acetyl-3-cyano-4-(p-methoxyphenyl)-6-methylpyridine-2(1H)-thione, was reacted with various reagents, including acetylacetone, ethyl acetoacetate, diethyl malonate, and ethyl α-cyano-β-ethoxyacrylate, to produce a range of pyrazolo[3,4-b]pyridine derivatives. Diazotisation of 3 provided a diazonium salt, which was further reacted with β-naphthol to form an azo dye (11) and with active methylene compounds to generate hydrazono derivatives (12, 13a,b, 14a-d). Cyclization of 14a-d yielded 4-aminopyridopyrazolotriazines (15a-d). The diazonium salt reacted directly with acetylacetone or ethyl benzoylacetate to form pyridopyrazolotriazines (17a,b).

Relevance: This series demonstrates the functionalization of the pyrazolo[3,4-b]pyridine core at various positions, highlighting the versatility of this scaffold. Although the target compound, 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has different substituents, this series provides valuable insights into the reactivity and potential for modification of this core structure.

Compound Description: Compounds 5 and 8 were synthesized from reactions of 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines with o-aminophenol hydrochloride. Alkylation of 5 with methyl iodide and isopropyl iodide generated 6-alkoxylpyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines (6a and 6b). Refluxing 5, 6a, 6b, and 8 in a hydrochloric acid/acetic acid mixture resulted in a ring transformation, producing spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]-triazines] (7a, 7b, and 9). These compounds were screened for biological activity.

Relevance: While these compounds do not share the same core structure with 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, they exemplify the incorporation of the pyrazole moiety into complex fused heterocyclic systems with benzoxazepine and benzoxazole rings. This highlights the potential for exploring similar ring systems when modifying the target compound for developing new biologically active molecules.

Compound Description: Tracazolate is an anxiolytic agent with demonstrated anticonflict activity in mice, rats, and squirrel monkeys. It is less potent than chlordiazepoxide but shows a greater separation between sedative and therapeutic doses. Tracazolate enhances 3H-benzodiazepine binding to brain receptors and potentiates the anticonvulsant and anxiolytic effects of chlordiazepoxide. While it exhibits anticonvulsant activity in rodents, it is less potent than chlordiazepoxide in this regard. Unlike benzodiazepine anxiolytics, tracazolate enhances the binding of 3H-benzodiazepines to their binding sites in the brain.

Relevance: This compound is a close structural analog of 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, sharing the same pyrazolo[3,4-b]pyridine core. The key differences are the 1-ethyl and 4-butylamino substituents in Tracazolate, compared to the 1-(4-fluorophenyl) and 6-isopropyl groups in the target compound. This comparison highlights the impact of substituent modifications on biological activity and pharmacological properties within the pyrazolo[3,4-b]pyridine class.

Properties

CAS Number

1018164-74-3

Product Name

1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

1-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

InChI

InChI=1S/C17H16FN3O2/c1-9(2)14-8-13(17(22)23)15-10(3)20-21(16(15)19-14)12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,22,23)

InChI Key

OQUZABOAGONUDX-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.